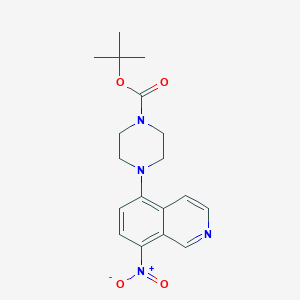

![molecular formula C14H25NO2 B2946051 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one CAS No. 2320226-70-6](/img/structure/B2946051.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

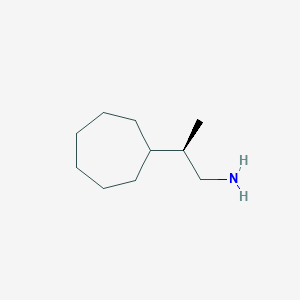

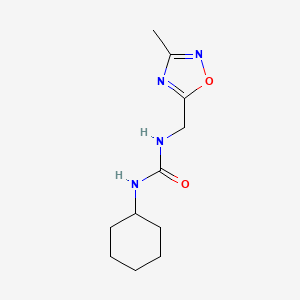

The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound could involve the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis

The chemical reactions involving this compound could include asymmetric 1,3-dipolar cycloadditions . These reactions can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a crucial component of tropane alkaloids, which are known for their wide range of biological activities. Research efforts have been directed towards the stereoselective preparation of this structure, which is central to the synthesis of various tropane alkaloids .

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their nematicidal activity against plant-parasitic nematodes. These compounds have shown promising results, including a good lethal rate and significant inhibition activities, making them potential candidates for environmentally friendly nematicides .

Asymmetric Synthesis

The compound’s framework has been used in the asymmetric synthesis of 8-azabicyclo[3.2.1]octanes. This process is important for creating optically active substances, which can be crucial in the development of pharmaceuticals and other biologically active molecules .

Antimicrobial Agents

Azabicyclo[3.2.1]octane derivatives have also been explored for their antimicrobial properties. The structural analogues of this compound have been tested against various fungal strains, showing potential as antimicrobial agents .

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities . Additionally, the development of methodologies for the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane scaffold could be a potential area of future research .

作用机制

Target of Action

The compound “1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one” is a derivative of the tropane alkaloid family . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and ion channels.

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters

Result of Action

Compounds in the tropane alkaloid family are known to have a wide array of biological activities

属性

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZOXVDXYNKYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1C2CCC1CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)

![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)